![molecular formula C19H16N4O3 B5593110 N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
"N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide" belongs to a class of chemical compounds known for their imidazo[1,2-a]pyridine structure. These compounds have been studied for various properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds structurally related to imidazo[1,2-a]pyridines involves key steps including tosylation, treatment with acetamides, and the use of a Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide. This process is stereospecific, leading to the desired E-isomer without the need for reverse-phase preparative HPLC for isomer separation (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, has been studied using crystallographic methods. These analyses reveal inclinations between the phenyl rings and the mean planes of the imidazole rings, providing insights into the molecular conformation of these compounds (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines react with triethylamine to produce various compounds depending on the substituents used. For instance, certain derivatives yield a mixture of imidazo[1,2-a]pyridines and indoles upon reaction (Khalafy et al., 2002).
Physical Properties Analysis
The physical properties of these compounds can be investigated through techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and MS. These methods confirm the structural integrity and provide detailed insights into the physical characteristics of the compounds (Qin et al., 2019).
Chemical Properties Analysis
Chemical properties, including molecular electrostatic potential and frontier molecular orbitals, can be explored using density functional theory (DFT). This analysis helps in understanding the physicochemical properties of the compound at a molecular level (Qin et al., 2019).
properties
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-25-15-4-2-3-13(9-15)17-10-16(26-22-17)11-21-19(24)14-5-6-18-20-7-8-23(18)12-14/h2-10,12H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOICIUBONFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CNC(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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